molecular formula C13H15BrO3 B13037533 Methyl 3-(6-bromochroman-2-YL)propanoate

Methyl 3-(6-bromochroman-2-YL)propanoate

Cat. No.: B13037533
M. Wt: 299.16 g/mol
InChI Key: ZXYWUURQUYQCIZ-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromochroman-2-yl)propanoate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of chroman, a bicyclic compound, and features a bromine atom at the 6th position of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromochroman-2-yl)propanoate typically involves the bromination of chroman derivatives followed by esterification. One common method includes the bromination of chroman-2-yl propanoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromochroman-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted chroman derivatives depending on the nucleophile used.

    Oxidation Products: Chromone derivatives.

    Reduction Products: Dihydrochroman derivatives.

Scientific Research Applications

Methyl 3-(6-bromochroman-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromochroman-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-chlorochroman-2-yl)propanoate
  • Methyl 3-(6-fluorochroman-2-yl)propanoate
  • Methyl 3-(6-iodochroman-2-yl)propanoate

Uniqueness

Methyl 3-(6-bromochroman-2-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

methyl 3-(6-bromo-3,4-dihydro-2H-chromen-2-yl)propanoate

InChI

InChI=1S/C13H15BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,6,8,11H,2,4-5,7H2,1H3

InChI Key

ZXYWUURQUYQCIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

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